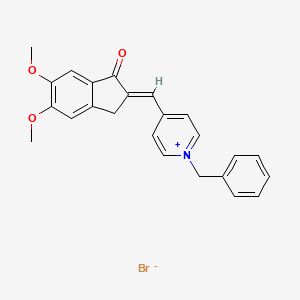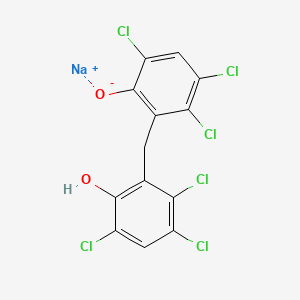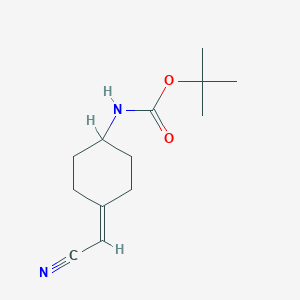
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) est un composé chimique appartenant à la classe des carbamates. Les carbamates sont des composés organiques dérivés de l'acide carbamique. Ce composé particulier présente un groupe tert-butyle, un groupe cyanométhylène et un cycle cyclohexyle, ce qui en fait une molécule unique et intéressante pour diverses applications scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) implique généralement la réaction du carbamate de tert-butyle avec un dérivé cyclohexyle. Une méthode courante implique l'utilisation de tétrahydroaluminate de lithium dans le tétrahydrofurane à des températures allant de 0°C à 20°C . Une autre méthode implique l'utilisation de tétrahydroborate de sodium et de chlorure de calcium dans un mélange de tétrahydrofurane et d'éthanol à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature disponible. L'approche générale impliquerait d'adapter les méthodes de synthèse en laboratoire, en assurant un contrôle adéquat des conditions réactionnelles afin d'obtenir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le tétrahydroaluminate de lithium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions peuvent varier considérablement, mais elles impliquent souvent des températures contrôlées et des solvants spécifiques pour garantir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner un dérivé hydroxylé, tandis que la réduction pourrait produire un composé plus saturé.
Applications de la recherche scientifique
Chimie
En chimie, le carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un élément de construction précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Son groupe carbamate est connu pour interagir avec certaines enzymes, fournissant des informations sur les mécanismes et les fonctions enzymatiques.
Médecine
En médecine, les dérivés de ce composé peuvent avoir des applications thérapeutiques potentielles. Les carbamates sont connus pour leur utilisation dans les produits pharmaceutiques, en particulier comme inhibiteurs enzymatiques. La recherche sur ce composé pourrait conduire au développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, le carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) peut être utilisé dans la production de polymères et d'autres matériaux. Ses propriétés chimiques uniques le rendent adapté à diverses applications industrielles, notamment la fabrication de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) implique son interaction avec des cibles moléculaires telles que les enzymes. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, inhibant leur activité. Cette interaction peut affecter diverses voies biochimiques, conduisant à des modifications des fonctions cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is known to interact with certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors. Research into this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de tert-butyle N-(4-hydroxycyclohexyle)
- Carbamate de tert-butyle (trans-4-(hydroxyméthyl)cyclohexyle)
- Acétate de 4-tert-butylcyclohexyle
Unicité
Ce qui distingue le carbamate de tert-butyle (4-(cyanométhylène)cyclohexyle) de ces composés similaires, c'est la présence du groupe cyanométhylène. Ce groupe fonctionnel ajoute des propriétés chimiques uniques, le rendant plus polyvalent pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
MYAPFMANGNYCTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)

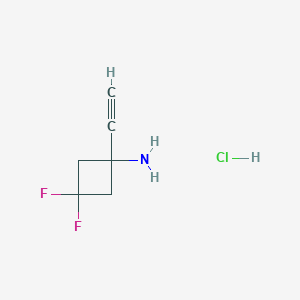
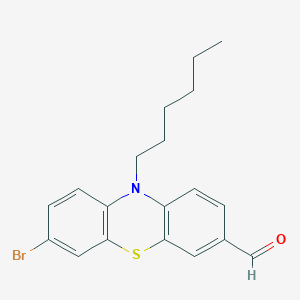
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)

